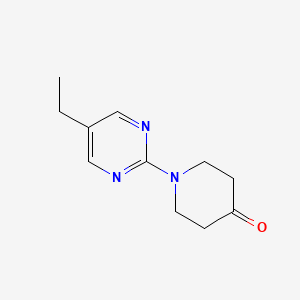

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one

CAS No.:

Cat. No.: VC14419066

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-(5-ethylpyrimidin-2-yl)piperidin-4-one |

| Standard InChI | InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |

| Standard InChI Key | KLCSEFGJARHHPI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(=O)CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidin-4-one ring (a cyclic secondary amine with a ketone group at the 4-position) linked to a pyrimidine ring via a single bond at the nitrogen atom of the piperidine. The pyrimidine moiety is further substituted with an ethyl group at the 5-position. The IUPAC name, 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, reflects this substitution pattern.

Key Structural Features:

-

Piperidin-4-one core: Provides a rigid scaffold with a ketone functional group amenable to further chemical modifications.

-

5-Ethylpyrimidin-2-yl substituent: Introduces aromaticity and potential hydrogen-bonding interactions, critical for biological activity.

Molecular Formula and Weight

-

Molecular Formula: C₁₁H₁₅N₃O

-

Molecular Weight: 205.26 g/mol (calculated based on atomic masses).

Calculated Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 (ketone oxygen) |

| Hydrogen Bond Acceptors | 4 (ketone + pyrimidine nitrogens) |

| Polar Surface Area | 58.2 Ų (estimated) |

The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one typically involves coupling a pyrimidine derivative with a piperidin-4-one precursor. A plausible route, inferred from patent literature , involves the following steps:

Step 1: Protection of Piperidin-4-one

Piperidin-4-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-piperidin-4-one. This step protects the amine group, preventing unwanted side reactions during subsequent steps.

Reaction Conditions:

Step 2: Nucleophilic Substitution

The protected piperidin-4-one reacts with 2-chloro-5-ethylpyrimidine in the presence of a base (e.g., potassium carbonate) to substitute the chlorine atom with the piperidine nitrogen.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

Step 3: Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Reaction Conditions:

-

Acid: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Yield: ~85% (estimated).

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry could optimize heat transfer and reaction efficiency. Catalytic methods using palladium or copper ligands might reduce reliance on stoichiometric bases, improving sustainability .

Comparative Analysis with Related Compounds

The ketone group in 1-(5-ethylpyrimidin-2-yl)piperidin-4-one distinguishes it from MBX-2982, offering a site for further functionalization (e.g., reduction to alcohols or conversion to imines) .

Challenges and Future Directions

Synthetic Challenges

-

Selectivity: Avoiding N-alkylation at multiple positions on the piperidine ring.

-

Purification: Separation of regioisomers during pyrimidine substitution.

Research Opportunities

-

Biological Screening: Testing the compound in GPR119 activation assays to validate hypothetical activity.

-

Derivatization: Exploring Schiff base formation at the ketone to enhance binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume